2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-NAPHTHYLOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features a naphthyloxy group, a trifluoromethyl group, and a piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYLOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyloxy Intermediate: The naphthyloxy group is introduced through a nucleophilic substitution reaction involving 2-naphthol and an appropriate halide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Piperazino Moiety: The piperazino group is introduced through a reaction between piperazine and a suitable electrophile, such as a benzyl halide.
Final Coupling Reaction: The final step involves coupling the naphthyloxy intermediate with the piperazino intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-NAPHTHYLOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-NAPHTHYLOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound is explored for its use in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The naphthyloxy group may interact with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The piperazino moiety may facilitate binding to neurotransmitter receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-NAPHTHYLOXY)-2-(TRIFLUOROMETHYL)ANILINE
- 2-(2-NAPHTHYLOXY)-5-(TRIFLUOROMETHYL)ANILINE
- 2-(1-NAPHTHYLOXY)-5-(TRIFLUOROMETHYL)ANILINE
Uniqueness
2-(2-NAPHTHYLOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE is unique due to the presence of both the naphthyloxy and piperazino groups, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H23F3N2O2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H23F3N2O2/c25-24(26,27)22-8-4-3-7-20(22)16-28-11-13-29(14-12-28)23(30)17-31-21-10-9-18-5-1-2-6-19(18)15-21/h1-10,15H,11-14,16-17H2 |
InChI Key |
ZSPIFDHETAJZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.